3-(3-Methylphenyl)pyrrolidin-2-one
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Overview
Description
3-(3-Methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidinone ring substituted with a 3-methylphenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 3-(3-Methylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize these synthetic routes due to their efficiency and reliability.
Chemical Reactions Analysis
3-(3-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone ring can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
3-(3-Methylphenyl)pyrrolidin-2-one has several scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, pyrrolidinone derivatives are known for their cognitive-enhancing properties and are used in the development of drugs for treating neurological disorders . Additionally, this compound has applications in the pharmaceutical industry as a building block for the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. Pyrrolidinone derivatives are known to modulate neurotransmitter systems in the brain, which can enhance cognitive functions . The exact molecular targets and pathways involved depend on the specific structure and substituents of the compound. For example, some pyrrolidinone derivatives act as inhibitors of enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
3-(3-Methylphenyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolone and pyrrolidinone derivatives. These compounds share a similar five-membered ring structure but differ in their substituents and biological activities . Pyrrolone derivatives, for example, exhibit diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . The unique substitution pattern of this compound contributes to its specific biological profile and applications .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-9(7-8)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
InChI Key |
BKYMVQQAVNFKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNC2=O |
Origin of Product |
United States |
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